2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-amino-5-methylpyridine with piperidine-1-carbaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature . The mixture is then washed with a saturated aqueous solution of sodium hydrogen carbonate and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carboxylic acid
Reduction: 2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-methanol: A reduced form of the compound with a primary alcohol group instead of an aldehyde.
2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets . This makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(6-amino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-9-6-10(7-14-12(9)13)11-4-2-3-5-15(11)8-16/h6-8,11H,2-5H2,1H3,(H2,13,14) |
InChI Key |
XVKOWDRTWBTDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)C2CCCCN2C=O |
Origin of Product |
United States |
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